
2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a strong base like sodium hydride.
Amino Acid Formation: The final step involves the introduction of the amino and carboxyl groups to form the amino acid structure. This can be achieved through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino acids.
科学研究应用
2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the compound may interact with receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-methyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid
- 2-Amino-3-(4-ethyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid
- 2-Amino-3-(4-propyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid
Uniqueness
The uniqueness of 2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid lies in the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-4(2)7-6(15-11-8(7)12)3-5(10)9(13)14/h4-5H,3,10H2,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
QLIORMFATSDDOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(ONC1=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
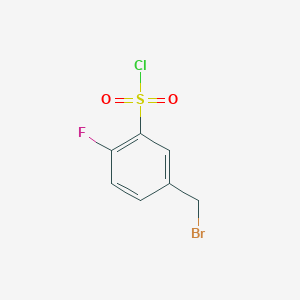

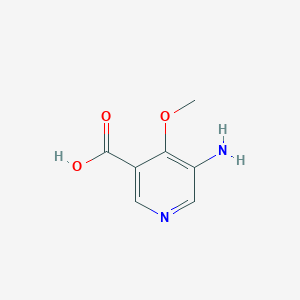
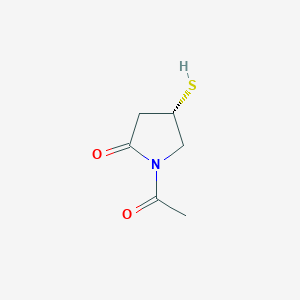



![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
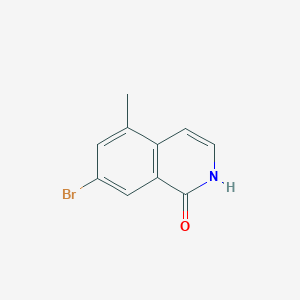
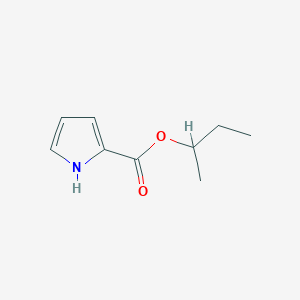
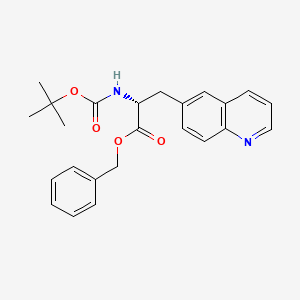
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
